molecular formula C16H13NO2 B080368 2-Nitro-4,5,9,10-tetrahydropyrene CAS No. 10549-22-1

2-Nitro-4,5,9,10-tetrahydropyrene

Cat. No. B080368
CAS RN: 10549-22-1
M. Wt: 251.28 g/mol
InChI Key: CMQCIMXGPDHCOA-UHFFFAOYSA-N
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Description

2-Nitro-4,5,9,10-tetrahydropyrene, also known as NTHP, is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. NTHP is a yellowish crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.

Mechanism Of Action

The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood. However, it is believed that 2-Nitro-4,5,9,10-tetrahydropyrene can undergo photochemical reactions to form reactive intermediates that can interact with biological molecules such as DNA and proteins. This interaction can lead to the formation of DNA adducts and protein modifications, which can result in cellular damage and dysfunction.

Biochemical And Physiological Effects

2-Nitro-4,5,9,10-tetrahydropyrene has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can induce DNA damage and oxidative stress in cells. In vivo studies have shown that 2-Nitro-4,5,9,10-tetrahydropyrene can cause liver damage and alter the expression of genes involved in metabolism and inflammation. However, the exact mechanisms and effects of 2-Nitro-4,5,9,10-tetrahydropyrene on biological systems are still under investigation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its unique chemical properties, which make it a useful tool for studying the interaction between polycyclic aromatic hydrocarbons and biological molecules. Another advantage is its well-established synthesis method, which allows for the production of large quantities of pure 2-Nitro-4,5,9,10-tetrahydropyrene. However, one of the limitations of using 2-Nitro-4,5,9,10-tetrahydropyrene in lab experiments is its potential toxicity, which requires proper handling and disposal procedures.

Future Directions

There are several future directions for the study of 2-Nitro-4,5,9,10-tetrahydropyrene. One direction is to further investigate the mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene and its effects on biological systems. Another direction is to develop new applications for 2-Nitro-4,5,9,10-tetrahydropyrene in fields such as material science and environmental science. Additionally, the development of new synthesis methods for 2-Nitro-4,5,9,10-tetrahydropyrene could lead to the production of novel derivatives with unique properties and applications.
Conclusion
In conclusion, 2-Nitro-4,5,9,10-tetrahydropyrene is a polycyclic aromatic hydrocarbon that has been widely used in scientific research due to its unique chemical properties and potential applications. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene is well-established, and it has been used in various scientific research fields such as material science, organic chemistry, and environmental science. The mechanism of action of 2-Nitro-4,5,9,10-tetrahydropyrene is not fully understood, but it has been shown to have both biochemical and physiological effects. 2-Nitro-4,5,9,10-tetrahydropyrene has advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene involves the nitration of 2,3,6,7-tetrahydropyrene with nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent the formation of unwanted by-products. The resulting product is then purified by recrystallization to obtain pure 2-Nitro-4,5,9,10-tetrahydropyrene. The synthesis of 2-Nitro-4,5,9,10-tetrahydropyrene has been well-established and is widely used in scientific research.

Scientific Research Applications

2-Nitro-4,5,9,10-tetrahydropyrene has been used in various scientific research fields such as material science, organic chemistry, and environmental science. In material science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a precursor for the synthesis of fluorescent dyes and polymers. In organic chemistry, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a building block for the synthesis of complex organic molecules. In environmental science, 2-Nitro-4,5,9,10-tetrahydropyrene has been used as a model compound for the study of the fate and transport of polycyclic aromatic hydrocarbons in the environment.

properties

CAS RN

10549-22-1

Product Name

2-Nitro-4,5,9,10-tetrahydropyrene

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-nitro-4,5,9,10-tetrahydropyrene

InChI

InChI=1S/C16H13NO2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7H2

InChI Key

CMQCIMXGPDHCOA-UHFFFAOYSA-N

SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43

Canonical SMILES

C1CC2=C3C(=CC(=C2)[N+](=O)[O-])CCC4=CC=CC1=C43

Other CAS RN

10549-22-1

synonyms

2-NITRO-4,5,9,10-TETRAHYDROPYRENE

Origin of Product

United States

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